3-Bromobutan-2-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromobutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.ClH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMIJULQVOJYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromobutan 2 Amine Hydrochloride
Direct Synthesis Routes
Direct synthesis routes typically involve the introduction of a bromine atom onto a butan-2-amine backbone or a related precursor. These methods are fundamental in synthetic organic chemistry but often yield mixtures of isomers.
The direct bromination of a suitable precursor amine, such as butan-2-amine, represents a primary pathway to forming the carbon-bromine bond. Modern strategies have focused on achieving site-selectivity in such reactions. For instance, light-induced C(sp³)–H bromination of unprotected aliphatic amines has been developed as a method for predictable and site-selective halogenation. researchgate.net This approach could theoretically be applied to introduce a bromine atom at the C3 position of the butan-2-amine skeleton. The reaction involves the activation of a specific C-H bond, allowing for targeted bromination away from the amine group, which is protonated to prevent side reactions. researchgate.net
Table 1: Direct Bromination of Precursor Amine
| Precursor | Product | Reaction Type |
| Butan-2-amine | 3-Bromobutan-2-amine (B13189061) | Site-selective C-H Bromination |
This method serves as a gateway to creating halogenated building blocks that are versatile for further synthetic modifications. researchgate.net
A common and straightforward method for preparing brominated amines involves the direct reaction of the parent amine with hydrobromic acid (HBr). smolecule.com In a typical procedure, butan-2-amine would be treated with HBr, often in a solvent such as acetic acid, under carefully controlled temperature conditions. smolecule.com This reaction facilitates the formation of the hydrobromide salt of the brominated amine. While this method is direct, controlling the position of bromination (regioselectivity) can be challenging, and it may lead to a mixture of products. The reaction of an alcohol precursor, such as butan-2-ol, with concentrated aqueous HBr is a well-known substitution reaction to form 2-bromobutane (B33332), which could subsequently be aminated. weebly.compearson.com However, direct bromination of the amine is also a viable, though potentially complex, route.
Stereoselective and Enantioselective Synthesis
Due to the presence of two chiral centers in 3-bromobutan-2-amine, controlling the stereochemistry during its synthesis is of significant interest. Stereoselective and enantioselective methods aim to produce a single desired stereoisomer in high purity.
Achieving asymmetry during the bromination step itself is a sophisticated strategy that relies on the use of a chiral influence to direct the reaction towards one enantiomer. This can be accomplished through chiral catalysts that create a chiral environment around the substrate.
Advanced strategies for asymmetric bromination include:
Chiral Phase-Transfer Catalysis : The use of a chiral phosphate (B84403) catalyst in combination with a phase-transfer catalyst has been shown to enable efficient electricity-driven catalytic asymmetric bromocyclization processes. researchgate.net This method utilizes weak ion-pairing interactions to induce asymmetry. researchgate.net
Chiral Halonium Salt Catalysis : Chiral bromonium salts have been developed and used as asymmetric catalysts. mdpi.com These catalysts, which can incorporate other functional groups to act as a Lewis basic part, have demonstrated high asymmetric induction abilities in reactions, suggesting their potential for the enantioselective bromination of amine precursors. mdpi.com
These methods represent the cutting edge of asymmetric catalysis, where the catalyst's chiral structure is responsible for the stereochemical outcome of the bromination. researchgate.netmdpi.com
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing the other to be isolated. Lipases are widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis. sci-hub.semdpi.com
Table 2: Research Findings on Lipase-Catalyzed Kinetic Resolution of Analogous Compounds
| Enzyme | Substrate Type | Acyl Donor/Reaction | Findings | Reference |
| Candida antarctica Lipase (B570770) B (CAL-B) | Racemic primary amines | Isopropyl methoxyacetate | Produced R-amides and S-amines with high enantioselectivity (E > 3000). | sci-hub.se |
| Lipases (PSL, TLL, CAL-B) | Racemic amine (structural analogue) | Ethyl acetate | CAL-B showed moderate conversion and selectivity; other lipases were unreactive. | rsc.org |
| Candida antarctica Lipase A (CALA) | Racemic cyclic secondary amine | 3-methoxyphenyl allyl carbonate | Excellent enantioselectivity (E > 200) for N-acylation, yielding carbamate (B1207046) and unreacted amine in high enantiomeric excess. | mdpi.com |
| Amano Lipase PS-C II | Racemic alcohol (bromo-analogue precursor) | Isopropenyl acetate | Successful kinetic resolution leading to an (R)-alcohol with 99.6% enantiomeric excess. | researchgate.net |
These examples demonstrate the viability of using lipase-catalyzed kinetic resolution as a key step in a synthetic route to obtain enantiomerically pure 3-bromobutan-2-amine hydrochloride, likely by resolving a racemic mixture of the amine or a suitable precursor.
Asymmetric synthesis refers to a broad category of reactions that convert a prochiral starting material into a chiral product, yielding predominantly one stereoisomer. uou.ac.inslideshare.net This can be achieved by using a chiral substrate, a chiral auxiliary, or a chiral reagent/catalyst. slideshare.net
A viable strategy for the asymmetric synthesis of 3-bromobutan-2-amine could involve the synthesis of a chiral alcohol intermediate through a bioreduction process catalyzed by alcohol dehydrogenases (ADHs). rsc.org These enzymes can reduce a ketone precursor to a chiral alcohol with high enantioselectivity. This chiral alcohol can then be converted into the corresponding chiral amine through subsequent chemical steps, preserving the stereochemistry. rsc.org Another approach involves the stereoselective synthesis of cycloadducts using a chiral auxiliary, which is later removed, to produce an enantioenriched intermediate that can be further elaborated into the final product. researchgate.net These methods provide a controlled and efficient path to optically active compounds by introducing chirality at an early stage of the synthesis.
Synthesis of Diastereomeric Forms of this compound
The presence of two chiral centers in 3-bromobutan-2-amine results in four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The synthesis and isolation of specific diastereomers are crucial for their application in stereoselective reactions.
Preparation of (2R,3S) and Other Isomers
The synthesis of specific isomers of this compound often commences with the stereoselective preparation of the corresponding 3-bromo-2-butanol precursors. The four stereoisomers of 3-bromo-2-butanol can be prepared through lipase-catalyzed kinetic resolution of the racemic syn- and anti-diastereomers. researchgate.net These resolved bromo-alcohols then serve as the chiral starting materials for the introduction of the amine functionality.
A common route for converting the chiral alcohol to the amine involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an amine source. For instance, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate. Subsequent reaction with ammonia (B1221849) or a protected amine, followed by deprotection and treatment with hydrochloric acid, yields the desired amine hydrochloride salt. It is critical to select reaction conditions that proceed with either inversion or retention of configuration at the C-2 center to obtain the desired diastereomer.
Alternatively, a Ritter-type reaction on a suitable precursor could offer a direct route to the corresponding N-acetylated amine, which can then be hydrolyzed to the amine hydrochloride. nih.gov For example, electrochemical amination of C(sp3)-H bonds has been shown to be effective for linear alkanes containing bromine, with a preference for amination at the carbon atom further from the halogen. nih.gov
Another powerful method for the asymmetric synthesis of chiral amines is the use of transaminases. nih.gov These enzymes can convert a prochiral ketone precursor into a chiral amine with high enantioselectivity. While not directly applied to 3-bromobutan-2-one, this biocatalytic approach represents a promising green and efficient route for the synthesis of specific stereoisomers of 3-bromobutan-2-amine. nih.govrsc.org
The synthesis of chiral secondary β-amino alcohols, which are structurally related to the target molecule, has been achieved with good yields and high enantiomeric excess (up to 87% ee) through the catalysis of prochiral ketone reduction. researchgate.net This highlights the potential for developing catalytic methods for the direct synthesis of specific 3-bromobutan-2-amine isomers.
Separation and Purification Techniques for Stereoisomers
The separation of a mixture of diastereomers is a critical step in obtaining stereochemically pure this compound. Unlike enantiomers, diastereomers possess different physical properties, such as melting points and solubilities, which allows for their separation by conventional techniques. fiveable.me
Crystallization of Diastereomeric Salts: A widely employed method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org Common chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orgacs.org The resulting diastereomeric salts exhibit different solubilities, enabling their separation by fractional crystallization. fiveable.me Once the desired diastereomeric salt is isolated, the pure amine enantiomer can be liberated by treatment with a base. This technique can be applied to separate the enantiomeric pairs of 3-bromobutan-2-amine, such as the (2R,3S)/(2S,3R) pair from the (2R,3R)/(2S,3S) pair.
A dynamic diastereomeric crystallization method has also been developed where the mother liquors, enriched with the more soluble diastereomer, are continuously separated, racemized over a fixed-bed catalyst, and recycled to the crystallizer. acs.org This "resolution-racemization-recycle" (R3) process can significantly improve the yield of the desired enantiomer. whiterose.ac.uk
Chromatographic Techniques: Column chromatography is another effective method for separating diastereomers. fiveable.me Due to their different polarities and interactions with the stationary phase, diastereomers will have different retention times, allowing for their separation. For more challenging separations, High-Performance Liquid Chromatography (HPLC) with either a normal-phase or reversed-phase column can be utilized.
While chiral chromatography is primarily used for separating enantiomers, it can also be employed in conjunction with achiral chromatography for complex mixtures of stereoisomers. mdpi.com A systematic approach may involve an initial separation of diastereomeric pairs using an achiral column, followed by the separation of the enantiomers within each pair using a chiral stationary phase (CSP). mdpi.com
Novel Synthetic Methodologies and Process Intensification
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly processes. These novel methodologies are highly applicable to the synthesis of this compound and its analogs.
Continuous Flow Reactor Applications in Analog Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. mdpi.com These benefits are particularly relevant for reactions involving hazardous reagents or intermediates.
The amination of aryl halides and esters has been successfully demonstrated using continuous flow processing, allowing for reactions to be performed safely at elevated temperatures. mdpi.com This technology can be adapted for the synthesis of this compound, for example, in the nucleophilic substitution step where an amine reacts with a brominated precursor. The precise control over reaction parameters in a flow reactor can lead to higher yields and selectivities.
Furthermore, continuous flow systems have been developed for the synthesis of primary amines from nitro derivatives using a metal-free reduction with trichlorosilane. acs.org This methodology could be applied to a suitable nitro-precursor of 3-bromobutan-2-amine. The integration of in-line purification steps within a continuous flow setup can further streamline the manufacturing process.
Biocatalysis in continuous flow reactors is another area of intense research. nih.gov Immobilized enzymes, such as transaminases, can be packed into a column, and the substrate solution is continuously passed through, allowing for efficient conversion and easy separation of the product from the catalyst. nih.gov This approach combines the high selectivity of biocatalysis with the process intensification benefits of flow chemistry.
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound to make it more sustainable and environmentally friendly.
Biocatalysis: As mentioned earlier, the use of enzymes, such as transaminases and lipases, offers a green alternative to traditional chemical methods. nih.govrsc.org Biocatalytic reactions are typically performed in aqueous media under mild conditions, reducing the need for volatile organic solvents and high energy consumption. rsc.org The high stereoselectivity of enzymes can also minimize the formation of unwanted stereoisomers, leading to a more atom-economical process. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. The development of synthetic routes that can be performed in aqueous media is highly desirable. For example, the acylation of amines has been efficiently carried out in water.
Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without the need for a catalyst or that utilize non-toxic, earth-abundant metal catalysts is another important green chemistry goal. For instance, solvent- and catalyst-free protocols for the synthesis of certain heterocyclic amines have been reported. While not directly applicable to this compound, these examples demonstrate the ongoing efforts to develop more sustainable synthetic methods.
Stereochemical Investigations of 3 Bromobutan 2 Amine Hydrochloride
Analysis of Stereoisomers and Chirality
3-Bromobutan-2-amine (B13189061) possesses two chiral centers, at the carbon atoms C2 and C3, to which the amine and bromine groups are respectively attached. quora.com This structural feature gives rise to a total of four possible stereoisomers. chegg.com The presence of these stereogenic centers is the basis for the compound's optical activity. quora.com
Enantiomeric and Diastereomeric Considerations
The four stereoisomers of 3-bromobutan-2-amine exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. quora.com The relationship between stereoisomers that are not mirror images is that of diastereomers. uou.ac.in Consequently, each stereoisomer of 3-bromobutan-2-amine has one enantiomer and two diastereomers.
The four stereoisomers are:
(2R,3R)-3-bromobutan-2-amine and (2S,3S)-3-bromobutan-2-amine (an enantiomeric pair) quora.com
(2R,3S)-3-bromobutan-2-amine and (2S,3R)-3-bromobutan-2-amine (an enantiomeric pair) quora.com
The relationship between the (2R,3R) and (2R,3S) isomers, for instance, is diastereomeric.
Configurational Assignment (R/S, Erythro/Threo)
The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an 'R' (from the Latin rectus for right) or 'S' (from the Latin sinister for left) configuration. libretexts.org This system provides an unambiguous description of the three-dimensional arrangement of the substituents around the chiral center. libretexts.org
In addition to the R/S nomenclature, the relative stereochemistry of diastereomers with two adjacent chiral centers can be described using the erythro/threo notation. chemistrysteps.com This system, originating from carbohydrate chemistry, is used to indicate whether identical or similar substituents on adjacent chiral carbons are on the same side (erythro) or opposite sides (threo) in a Fischer projection. chemistrysteps.com
For 3-bromobutan-2-amine, the erythro and threo isomers can be defined as follows:
Erythro isomers: The (2R,3S) and (2S,3R) pair, where the hydrogen atoms on C2 and C3 are on the same side in the eclipsed conformation.
Threo isomers: The (2R,3R) and (2S,3S) pair, where the hydrogen atoms on C2 and C3 are on opposite sides in the staggered conformation.
Table 1: Stereoisomers of 3-Bromobutan-2-amine
| Configuration | Enantiomeric Pair | Diastereomeric Relationship (example) |
|---|---|---|
| (2R,3R) | (2S,3S) | Diastereomer of (2R,3S) and (2S,3R) |
| (2S,3S) | (2R,3R) | Diastereomer of (2R,3S) and (2S,3R) |
| (2R,3S) | (2S,3R) | Diastereomer of (2R,3R) and (2S,3S) |
| (2S,3R) | (2R,3S) | Diastereomer of (2R,3R) and (2S,3S) |
Stereochemical Outcomes of Reactions Involving 3-Bromobutan-2-amine Hydrochloride
The stereochemistry of the starting material profoundly influences the stereochemical outcome of a chemical reaction. Reactions involving this compound can proceed through various pathways, each with distinct stereochemical consequences.
Retention, Inversion, and Racemization Pathways
Retention of configuration: Occurs when the stereochemical configuration of the product is the same as the reactant. This is often observed when neighboring group participation is involved. dalalinstitute.com
Inversion of configuration: The product has the opposite stereochemical configuration to the reactant. This is a hallmark of SN2 reactions, which proceed via a backside attack. masterorganicchemistry.com
Racemization: Results in the formation of an equal mixture of enantiomers. This typically occurs when the reaction proceeds through a planar, achiral intermediate, such as a carbocation in an SN1 reaction.
The specific pathway and resulting stereochemistry depend on the reaction conditions, including the solvent, nucleophile, and the specific stereoisomer of 3-bromobutan-2-amine used.
Influence of Neighboring Group Participation (N.G.P.) on Stereochemistry
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular nucleophilic attack can significantly enhance the reaction rate and dictate the stereochemical outcome. wikipedia.orglibretexts.org
In the case of 3-bromobutan-2-amine, the amino group can act as an internal nucleophile. The lone pair of electrons on the nitrogen atom can attack the adjacent carbon atom bearing the bromine atom, displacing the bromide ion. dalalinstitute.com
Formation of Cyclic Intermediates
The NGP by the amino group in 3-bromobutan-2-amine leads to the formation of a cyclic aziridinium (B1262131) ion intermediate. dalalinstitute.com This three-membered ring is a key feature of reactions proceeding via NGP. dalalinstitute.com
For example, the reaction of an erythro isomer of a related compound, 3-bromo-2-butanol, with hydrobromic acid proceeds through a cyclic intermediate to give a meso product, while the threo isomer gives a racemic mixture. youtube.com This demonstrates how the initial stereochemistry dictates the stereochemistry of the cyclic intermediate and, ultimately, the final product. The formation of a cyclic intermediate can explain why optical activity may be retained in some cases and lost in others. researchgate.net
Table 2: Summary of Stereochemical Outcomes
| Reaction Pathway | Key Feature | Stereochemical Outcome |
|---|---|---|
| SN1 | Planar carbocation intermediate | Racemization |
| SN2 | Backside attack | Inversion of configuration |
| NGP | Cyclic intermediate (e.g., aziridinium ion) | Retention of configuration |
Stereospecificity of N.G.P. Driven Reactions
Neighboring group participation (N.G.P.), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can significantly influence the rate and stereochemistry of a reaction compared to a standard intermolecular pathway. wikipedia.orgspcmc.ac.in When a neighboring group is involved, the reaction often proceeds with a net retention of configuration at the chiral center, a result of two consecutive SN2-like inversions. spcmc.ac.indalalinstitute.com
In the context of 3-bromobutan-2-amine, the nitrogen atom of the amino group possesses a lone pair of electrons that can act as an internal nucleophile. In its hydrochloride salt form, the amine is protonated (R-NH3+), which would prevent it from acting as a nucleophile. However, under basic or neutral conditions, the free amine is liberated and can participate in N.G.P.
Consider the reaction of a stereoisomer of 3-bromobutan-2-amine with a nucleophile. The amino group, being at the β-position to the bromine atom (the leaving group), is perfectly situated to attack the carbon bearing the bromine from the backside. dalalinstitute.com This intramolecular SN2 attack leads to the formation of a cyclic aziridinium ion intermediate. This first step involves an inversion of configuration at the carbon atom that was bonded to the bromine.
The stereospecificity of this N.G.P.-driven reaction can be illustrated by considering the different stereoisomers of 3-bromobutan-2-amine. For instance, starting with the (2R, 3S)-isomer, the intramolecular attack by the amino group would lead to a specific aziridinium ion intermediate. The subsequent attack by an external nucleophile would then yield a product with a predictable stereochemistry, which would be different from the product formed from the (2R, 3R)-isomer under the same conditions.
A classic parallel can be drawn with the reaction of 3-bromo-2-butanol with HBr, where the hydroxyl group's lone pair participates to form a cyclic bromonium ion intermediate, influencing the stereochemical outcome. spcmc.ac.in Similarly, the amino group in 3-bromobutan-2-amine dictates the stereochemical path of the reaction.
The table below summarizes the expected stereochemical outcome for an N.G.P.-driven substitution reaction on a hypothetical stereoisomer of 3-bromobutan-2-amine.
| Starting Material Stereoisomer | Intermediate | Final Product Stereochemistry | Overall Stereochemical Outcome |
| (2R, 3S)-3-Bromobutan-2-amine | Chiral Aziridinium Ion | (2R, 3S)-Product | Retention of Configuration |
| (2S, 3R)-3-Bromobutan-2-amine | Chiral Aziridinium Ion | (2S, 3R)-Product | Retention of Configuration |
| (2R, 3R)-3-Bromobutan-2-amine | Chiral Aziridinium Ion | (2R, 3R)-Product | Retention of Configuration |
| (2S, 3S)-3-Bromobutan-2-amine | Chiral Aziridinium Ion | (2S, 3S)-Product | Retention of Configuration |
This table is a generalized representation of the expected stereochemical outcome based on the principles of N.G.P. and may vary depending on the specific nucleophile and reaction conditions.
Stereochemical Stability and Interconversion
The stereochemical stability of this compound relates to the ability of its different stereoisomers to resist racemization or epimerization. The compound has two chiral centers, at C2 and C3, meaning it can exist as a maximum of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). ucsb.edu The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. ucsb.edu
Under normal storage conditions as a hydrochloride salt, the stereocenters are generally stable. The protonated amino group is not nucleophilic and cannot initiate intramolecular reactions that might lead to interconversion. The C-Br bond is also relatively stable in the absence of a nucleophile or a strong base.
However, interconversion between stereoisomers can potentially occur under certain conditions. For instance, in a solution containing a base, the free amine is generated. This free amine could, in principle, participate in an equilibrium involving the formation and opening of the aziridinium ion intermediate, as described in the N.G.P. section. If the external nucleophile is the bromide ion itself, this could lead to epimerization at the carbon atom bearing the bromine.
Another possibility for interconversion, though less likely under typical conditions for an amine hydrochloride, would be a reaction proceeding through a carbocation intermediate. If the C-Br bond were to break heterolytically to form a carbocation at C3, this planar intermediate could be attacked by a nucleophile from either face, leading to a mixture of stereoisomers. However, such a mechanism is generally not favored for secondary alkyl halides unless under strongly ionizing, non-nucleophilic conditions.
The stability of the different stereoisomers can be influenced by their conformational preferences. The molecule will adopt conformations that minimize steric strain. For example, in the case of 2-bromobutane (B33332), elimination reactions are influenced by the stability of the conformers leading to the transition state. vmou.ac.in Similarly, the relative stabilities of the diastereomers of 3-bromobutan-2-amine will be determined by the steric interactions between the methyl, amino, and bromo groups in their various staggered conformations.
The Curtin-Hammett principle is relevant when considering reactions of conformationally mobile diastereomers. ias.ac.in This principle states that the product ratio of a reaction is determined by the difference in the free energies of the transition states leading to the products, not by the relative populations of the ground-state conformers. Therefore, even if one diastereomer is more stable and thus more populated at equilibrium, the major product of a reaction could arise from a less stable, but more reactive, diastereomer.
The table below outlines the stereoisomers of 3-bromobutan-2-amine and their relationship.
| Stereoisomer | Chiral Center C2 | Chiral Center C3 | Relationship to (2R, 3R) |
| (2R, 3R)-3-Bromobutan-2-amine | R | R | Identical |
| (2S, 3S)-3-Bromobutan-2-amine | S | S | Enantiomer |
| (2R, 3S)-3-Bromobutan-2-amine | R | S | Diastereomer |
| (2S, 3R)-3-Bromobutan-2-amine | S | R | Diastereomer |
Reactivity and Reaction Mechanisms of 3 Bromobutan 2 Amine Hydrochloride
Nucleophilic Substitution Reactions
Nucleophilic substitution in 3-Bromobutan-2-amine (B13189061) hydrochloride involves the replacement of the bromide ion, a good leaving group, by a nucleophile. The reaction's mechanism is influenced by the substrate's structure, the nature of the nucleophile, and the reaction conditions.
The bromine atom in 3-Bromobutan-2-amine is located on a secondary carbon atom. This structural feature allows for the theoretical possibility of both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. uci.edu
However, the presence of the adjacent protonated amino group (-NH3+) exerts a strong electron-withdrawing inductive effect. This effect destabilizes the formation of a carbocation at the C-3 position, making the SN1 pathway, which proceeds through a carbocation intermediate, highly unfavorable. uci.eduupertis.ac.id
The SN2 mechanism, which involves a backside attack by the nucleophile on the carbon bearing the bromine, is also affected. uci.edu While plausible, the steric bulk of the neighboring methyl and ammonium (B1175870) groups can hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less substituted alkyl halides. purdue.edu The primary mechanism for substitution is therefore likely to be SN2, particularly with strong, unhindered nucleophiles.
In its hydrochloride salt form, the amine group exists as a protonated ammonium cation (-NH3+). The lack of a lone pair of electrons on the nitrogen atom means it cannot function as a nucleophile. libretexts.org To engage the amine group's nucleophilic character, deprotonation with a base is required to yield the free amine, 3-bromobutan-2-amine.
Once deprotonated, the lone pair on the nitrogen of the resulting free amine can act as an internal nucleophile. The free amine itself is not typically considered a leaving group in substitution reactions. However, under specific conditions, such as in the Hofmann elimination, a derivative of the amine can be made into a good leaving group.
Upon deprotonation of 3-bromobutan-2-amine hydrochloride to its free amine form, the molecule possesses both a nucleophile (the amino group) and an electrophilic center with a leaving group (the C-Br bond). This arrangement facilitates intramolecular nucleophilic substitution.
The nitrogen atom of the amine can attack the adjacent carbon atom bearing the bromine atom in an intramolecular SN2 reaction. This process results in the displacement of the bromide ion and the formation of a three-membered heterocyclic ring system known as an aziridine. Specifically, the reaction would yield a cis/trans mixture of 2,3-dimethylaziridine. This type of intramolecular cyclization is a common pathway for γ-haloamines. ub.eduresearchgate.net
Table 1: Potential Intramolecular Cyclization Product
| Reactant (after deprotonation) | Reaction Type | Product |
|---|
Elimination Reactions
Elimination reactions of this compound, typically carried out in the presence of a base, involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form a double bond. amazonaws.com
Treatment of this compound with a strong base can induce an elimination reaction, leading to the formation of an unsaturated amine (an alkenamine). The reaction typically proceeds via a bimolecular (E2) mechanism, which is favored by strong bases and secondary alkyl halides. amazonaws.comdalalinstitute.com The E2 mechanism is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. dalalinstitute.com
The electron-withdrawing effect of the -NH3+ group (or -NH2 group after deprotonation) increases the acidity of the hydrogen atoms on the adjacent carbons (β-hydrogens), facilitating their removal by a base and promoting the elimination reaction. The potential products are isomers of butenamine.
The structure of 3-Bromobutan-2-amine allows for the formation of different constitutional isomers of the alkene product, a phenomenon known as regioselectivity. libretexts.org The β-hydrogens available for removal are on the C-2 carbon and the C-4 methyl group.
Zaitsev's Rule: Removal of the hydrogen from the more substituted C-2 position would lead to the more substituted alkene, but-2-en-2-amine. This is often the thermodynamically more stable and major product when using small, strong bases like sodium ethoxide. chemistrysteps.comchemguide.co.uk This product is an enamine, which would likely tautomerize to the corresponding imine.
Hofmann's Rule: Removal of a hydrogen from the less substituted C-4 methyl group would yield the less substituted alkene, but-3-en-2-amine. This product is favored when a sterically bulky base, such as potassium tert-butoxide, is used. The large size of the base makes it easier to access the less sterically hindered protons on the terminal methyl group. chemistrysteps.com
The elimination reaction is also stereoselective. The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the bromine leaving group. amazonaws.com Depending on the stereochemistry of the starting material (i.e., which diastereomer of 3-bromobutan-2-amine is used) and which β-hydrogen is removed, different geometric isomers (E or Z) of the but-2-en-2-amine product can be formed.
Table 2: Regioselectivity of Elimination from 3-Bromobutan-2-amine
| Base Type | Favored Rule | Major Product |
|---|---|---|
| Small, strong base (e.g., NaOCH2CH3) | Zaitsev | But-2-en-2-amine (enamine) |
Amine-Based Reactions
The amino group of 3-bromobutan-2-amine is a nucleophilic center and a base, allowing it to react with a wide range of electrophiles once it is liberated from its hydrochloride salt form, typically by treatment with a non-nucleophilic base.
Derivatization of the Amino Group
The primary amino group of 3-bromobutan-2-amine can be readily derivatized through various common reactions, transforming it into other functional groups. These transformations are fundamental in synthetic chemistry for building more complex molecules or for analytical purposes, such as preparing derivatives for chromatographic analysis. acs.orgresearchgate.net
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. For example, reacting 3-bromobutan-2-amine with acetyl chloride would produce N-(3-bromobutan-2-yl)acetamide.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of a sulfonamide.
Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts. nanoge.org Using the amine hydrochloride salt under controlled basic conditions can sometimes favor monoalkylation. nanoge.org For instance, reaction with methyl iodide could yield 3-bromo-N-methylbutan-2-amine.
A summary of potential derivatization reactions is presented below.
| Reagent Type | Example Reagent | Product Functional Group |
| Acyl Halide | Acetyl chloride | Amide |
| Acid Anhydride | Acetic anhydride | Amide |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |
| Alkyl Halide | Methyl iodide | Secondary Amine |
| Aldehyde/Ketone | Acetone | Imine (see section 4.3.2) |
Formation of Imines and Nitriles
Imines: As a primary amine, 3-bromobutan-2-amine readily reacts with aldehydes and ketones to form imines (also known as Schiff bases). This condensation reaction is typically catalyzed by mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.orgorganic-chemistry.org The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water as it forms. organic-chemistry.org
The general mechanism proceeds through a carbinolamine intermediate, which is then dehydrated to yield the final imine product. researchgate.net
Nitriles: The conversion of a primary amine, such as 3-bromobutan-2-amine, to a nitrile is an oxidative process and is less direct than imine formation. It requires specific oxidizing agents and conditions. This transformation involves the removal of hydrogen atoms from the amine and the α-carbon. Various methods have been developed for this conversion, including:
Oxidation with reagents like Trichloroisocyanuric acid (TCCA) in the presence of a catalyst like TEMPO. acs.org This method is known for its high selectivity and mild reaction conditions. acs.org
Electrochemical oxidation on metal electrodes, such as nickel hydroxide (B78521) (NiOOH), which offers a green chemistry approach by avoiding harsh chemical oxidants. organic-chemistry.orgresearchgate.net
Dehydrogenation using metal catalysts , such as ruthenium complexes, which can proceed without an external oxidant, liberating hydrogen gas as the only byproduct.
These reactions typically proceed through an imine intermediate, which is then further oxidized to the nitrile.
Mechanistic Studies
While specific mechanistic studies on this compound are not widely published, its reaction pathways can be inferred from extensive research on related haloalkanes and amines. Mechanistic investigations focus on understanding the sequence of bond-making and bond-breaking steps, the energetics of the reaction, and the structure of transient species like intermediates and transition states.
Kinetic Investigations of Reaction Pathways
Kinetic studies measure reaction rates to elucidate mechanisms. For a molecule like 3-bromobutan-2-amine, kinetic investigations would focus on the two main reaction types: nucleophilic substitution at the carbon-bromine bond and reactions involving the amino group.
Reactions at the C-Br Bond: The secondary bromoalkane structure allows for nucleophilic substitution to occur via either an S(_N)1 or S(_N)2 mechanism, as well as elimination reactions (E1/E2). acs.org
S(_N)2 Pathway: A bimolecular reaction where the rate depends on the concentration of both the substrate and the nucleophile. acs.org This pathway would be favored by strong, unhindered nucleophiles and polar aprotic solvents.
S(_N)1 Pathway: A unimolecular reaction where the rate-determining step is the formation of a secondary carbocation intermediate. acs.org This pathway is favored by weak nucleophiles (solvolysis) and polar protic solvents that can stabilize the carbocation.
Kinetic studies on similar molecules, such as 2-bromobutane (B33332) or 2-bromopentane, have been used to explore these pathways. The rate of reaction is influenced by several factors, as summarized in the table below.
| Factor | S(_N)1 | S(_N)2 |
| Substrate | Favored by more stable carbocation (Tertiary > Secondary) | Favored by less sterically hindered substrate (Methyl > Primary > Secondary) |
| Nucleophile | Rate is independent of nucleophile concentration/strength | Favored by strong, high-concentration nucleophiles |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols) | Favored by polar aprotic solvents (e.g., acetone, DMF) |
| Leaving Group | Good leaving group is essential | Good leaving group is essential |
Amine Reactions: Kinetic studies of amine reactions, such as acylation or imine formation, would reveal the role of catalysts, pH, and concentration on the reaction rate. For example, the rate of imine formation is highly pH-dependent, requiring enough free amine to act as a nucleophile but also enough acid to catalyze carbonyl protonation and subsequent dehydration. organic-chemistry.org
Transition State Analysis
A transition state is the highest energy point on a reaction coordinate, representing a fleeting arrangement of atoms as they convert from reactants to products. Its structure cannot be isolated but can be inferred from kinetic data and computational modeling.
For S(_N)2 Reactions: The transition state involves a single step where the nucleophile attacks the carbon atom at the same time the bromide leaving group departs. This results in a highly congested, pentacoordinate carbon center with an inverted stereochemistry relative to the reactant. acs.org
For S(_N)1 Reactions: This is a two-step mechanism. The first, rate-limiting transition state is for the heterolytic cleavage of the C-Br bond to form a planar secondary carbocation intermediate. The second transition state is for the attack of the nucleophile on this carbocation, which can happen from either face, often leading to a racemic or near-racemic mixture of products.
For Imine Formation: The key transition state occurs during the acid-catalyzed dehydration of the carbinolamine intermediate. It involves the protonation of the hydroxyl group to make it a better leaving group (water), followed by the departure of water. organic-chemistry.org
Given that 3-bromobutan-2-amine has two chiral centers, the relative energies of the diastereomeric transition states become crucial in determining the product distribution, a concept explained by the Curtin-Hammett principle . This principle states that when two reactant conformers or diastereomers are in rapid equilibrium and react to form different products, the product ratio is determined not by the ground-state population of the conformers, but by the difference in the free energies of their respective transition states. Any reaction of 3-bromobutan-2-amine that proceeds through diastereomeric transition states would be subject to this principle.
Spectroscopic and Analytical Characterization Methodologies for Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 3-Bromobutan-2-amine (B13189061) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring atoms. For 3-Bromobutan-2-amine hydrochloride, four unique signals are expected, corresponding to the protons on the four carbon atoms of the butane (B89635) chain and the protonated amine group. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the positively charged amino group.
Expected ¹H NMR Data:
The proton on the carbon bearing the bromine atom (C3) is expected to appear downfield due to the deshielding effect of the halogen.
The proton on the carbon with the amine group (C2) will also be shifted downfield.
The protonated secondary amine (NH₂⁺) will likely appear as a broad signal, and its chemical shift can be concentration-dependent. libretexts.orgthermofisher.com The addition of D₂O would cause this peak to disappear, confirming its identity. libretexts.org
Spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns (e.g., doublets, quartets, multiplets), which helps to confirm the connectivity of the carbon backbone. liverpool.ac.uk
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, four distinct signals are anticipated, one for each carbon atom in the butan-2-amine backbone. The chemical shifts are influenced by the attached functional groups.
Expected ¹³C NMR Data:
The carbon atom bonded to the electronegative bromine (C3) will be significantly deshielded and appear at a lower field. docbrown.infowordpress.com
The carbon atom attached to the nitrogen (C2) will also be shifted downfield. libretexts.orgoregonstate.edu
The terminal methyl carbons (C1 and C4) will appear at higher fields.
Stereochemistry Elucidation: 3-Bromobutan-2-amine has two chiral centers (C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). While standard NMR can distinguish between diastereomers (e.g., (2R,3R) vs. (2R,3S)), it cannot differentiate between enantiomers. To determine enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be used. These agents react with the enantiomeric mixture to form diastereomeric complexes, which will have distinct NMR spectra, allowing for quantification. gla.ac.uk
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | ||||
| CH₃ (C1) | ~1.3-1.5 | Doublet | 3H | Methyl group adjacent to CH-NH₃⁺ |
| CH (C2) | ~3.3-3.7 | Multiplet | 1H | Methine group attached to NH₃⁺ |
| CH (C3) | ~4.1-4.5 | Multiplet | 1H | Methine group attached to Br |
| CH₃ (C4) | ~1.7-1.9 | Doublet | 3H | Methyl group adjacent to CH-Br |
| NH₂⁺ | Variable (Broad) | Singlet (Broad) | 2H | Protonated amine |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Carbon | ||||
| C1 | ~15-20 | Methyl carbon | ||
| C2 | ~50-60 | Carbon attached to Nitrogen | ||
| C3 | ~50-55 | Carbon attached to Bromine | ||
| C4 | ~20-25 | Methyl carbon |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Structure and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. tutorchase.com
For this compound, the molecular ion (M⁺) peak in the mass spectrum would be expected for the free base, 3-Bromobutan-2-amine. A key feature would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺, which is a characteristic signature for a compound containing one bromine atom. wordpress.com
Fragmentation Patterns: Electron impact (EI) ionization typically causes the molecular ion to fragment in predictable ways. tutorchase.com
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). miamioh.edulibretexts.org This results in a stable, nitrogen-containing cation. For 3-Bromobutan-2-amine, this could involve the loss of an ethyl group or a methyl group.
Loss of Halogen: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (·Br) and the formation of a butylaminium cation. youtube.com
Predicted Mass Spectrometry Data for 3-Bromobutan-2-amine
| Fragment | Predicted m/z | Notes |
| [C₄H₁₀BrN]⁺ | 151/153 | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for Bromine. |
| [C₄H₁₀N]⁺ | 72 | Loss of Bromine radical (M - Br). |
| [C₃H₈N]⁺ | 58 | Alpha-cleavage with loss of a methyl radical. |
| [C₂H₆N]⁺ | 44 | Alpha-cleavage with loss of an ethyl radical. |
Note: m/z values are for the major isotopes. The hydrochloride salt itself is typically not observed directly; analysis is performed on the free amine.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands for the amine salt and alkyl halide functionalities.
N-H Stretching: As a secondary amine salt, a broad and strong absorption band is expected in the region of 3000-2700 cm⁻¹, corresponding to the N-H⁺ stretching vibrations. spectroscopyonline.com This broadness is due to hydrogen bonding. cdnsciencepub.comresearchgate.net
N-H Bending: An absorption band between 1620-1560 cm⁻¹ is characteristic of the N-H⁺ bending vibration in secondary amine salts. spectroscopyonline.comcdnsciencepub.com
C-H Stretching: Absorptions for C-H stretching in the alkyl groups will appear around 2950-2850 cm⁻¹. These may be superimposed on the broad N-H⁺ stretching band. spectroscopyonline.com
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show signals corresponding to the carbon backbone vibrations and other functional groups, providing a comprehensive vibrational profile of the molecule. cdnsciencepub.comacs.orgnih.gov
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |
| N-H⁺ (Amine Salt) | Stretching | 3000 - 2700 (Broad, Strong) | Expected |
| N-H⁺ (Amine Salt) | Bending | 1620 - 1560 (Medium) | Expected |
| C-H (Alkyl) | Stretching | 2950 - 2850 (Medium-Strong) | Strong |
| C-H (Alkyl) | Bending | ~1460, ~1380 (Medium) | Expected |
| C-Br | Stretching | 600 - 500 (Medium-Strong) | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule. gla.ac.uk
For a single crystal of one of the stereoisomers of this compound, X-ray diffraction analysis would:
Unambiguously confirm the connectivity of the atoms.
Determine the precise conformation of the molecule in the solid state.
Establish the relative stereochemistry of the two chiral centers (C2 and C3). If a pure enantiomer is crystallized, the absolute stereochemistry can also be determined.
Reveal the details of the crystal packing, including intermolecular interactions such as the hydrogen bonds between the protonated amine (N-H⁺) and the chloride ion (Cl⁻). nih.goviucr.org
This technique provides an unparalleled level of structural detail that is not attainable through other methods. rsc.org
Chiral Chromatography for Enantiomeric Excess Determination
Since 3-Bromobutan-2-amine is a chiral molecule, it is crucial to determine the enantiomeric composition of a given sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. phenomenex.comcsfarmacie.cz
The principle of chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral stationary phase. wikipedia.org The CSP creates a chiral environment, leading to the formation of transient diastereomeric complexes with the enantiomers. Because these diastereomeric complexes have different stabilities, one enantiomer is retained on the column longer than the other, resulting in their separation.
For the analysis of this compound, a suitable chiral column (e.g., polysaccharide-based or protein-based) would be selected. wikipedia.orgnih.gov The sample is injected into the HPLC system, and the two enantiomers will elute at different retention times. By integrating the area of the two corresponding peaks in the chromatogram, the ratio of the enantiomers can be calculated, allowing for the precise determination of the enantiomeric excess (e.e.). This method is essential for quality control in the synthesis of enantiomerically pure or enriched compounds. tesisenred.net
Computational and Theoretical Investigations of 3 Bromobutan 2 Amine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, rooted in solving the Schrödinger equation, provide fundamental insights into the electronic structure and energetics of a molecule. nih.gov These methods are invaluable for predicting properties that are difficult or impossible to measure experimentally.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or more advanced ab initio methods like Møller-Plesset perturbation theory (MP2), would be used to model this electronic structure. fu-berlin.de These calculations can determine:
Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO is likely to be localized around the bromine and nitrogen atoms, indicating their nucleophilic and electron-donating capabilities (prior to protonation for the amine), while the LUMO would be associated with the antibonding orbitals of the C-Br bond, indicating the site for nucleophilic attack.
Partial Atomic Charges: These calculations would quantify the charge distribution across the molecule, confirming the electrophilic nature of the carbon atom attached to the bromine (C3) and the electron-withdrawing effects of the substituents.
The stability of the molecule is intrinsically linked to its electronic structure. The protonation of the amine group to form the hydrochloride salt significantly enhances its stability and water solubility by preventing the free amine from acting as a nucleophile and participating in unwanted side reactions.
Like other acyclic alkanes, 3-bromobutan-2-amine (B13189061) hydrochloride can exist in various spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. lumenlearning.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Viewing the molecule along the C2-C3 bond, we can predict several staggered and eclipsed conformations, analogous to the conformational analysis of butane (B89635) or 2,3-dihalobutanes. lumenlearning.comyoutube.com The relative energies of these conformers are dictated by steric and electronic interactions:
Torsional Strain: Eclipsed conformations are inherently less stable than staggered conformations due to torsional strain.
Steric Hindrance (van der Waals Strain): Gauche interactions between bulky substituents (the methyl group, bromine atom, and ammonium (B1175870) group) increase the energy of a conformer. The most stable conformation will minimize these repulsive interactions, typically by placing the largest groups in an anti-periplanar arrangement. lumenlearning.com
A hypothetical energy landscape can be constructed to illustrate these principles. The following table represents a plausible, though hypothetical, ordering of conformer stabilities.
Table 1: Hypothetical Relative Energies of 3-Bromobutan-2-amine Hydrochloride Conformers (Note: This table is for illustrative purposes and is not based on published experimental or computational data for this specific molecule.)
| Conformer (viewed along C2-C3 axis) | Dihedral Angle (CH₃-C2-C3-Br) | Key Interactions | Hypothetical Relative Energy (kcal/mol) |
| Anti | 180° | All groups staggered, bulky groups are far apart | 0.0 (most stable) |
| Gauche 1 | 60° | Gauche interaction between -NH₃⁺ and -Br | 1.2 |
| Gauche 2 | -60° | Gauche interaction between CH₃ and -Br | 0.9 |
| Eclipsed 1 | 0° | Eclipsing of CH₃ and -Br | 5.0 (least stable) |
| Eclipsed 2 | 120° | Eclipsing of H and -Br, CH₃ and H | 3.5 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into dynamic processes that are not captured by static quantum chemical calculations. acs.org
3-Bromobutan-2-amine is a chiral molecule. If it participates in a nucleophilic substitution reaction at the C3 carbon, the stereochemical outcome is of significant interest. For a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). libretexts.org This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as the Walden inversion. libretexts.org
MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, could be used to model this inversion process. Such simulations would allow researchers to:
Visualize the trajectory of the incoming nucleophile and the departing leaving group.
Analyze the structural changes in the transition state, where the central carbon atom is transiently pentacoordinate.
Calculate the free energy barrier for the inversion process, which is related to the reaction rate.
The solvent plays a critical role in chemical reactions, especially those involving charged species. libretexts.orgchemguide.co.uk For this compound, the choice of solvent can influence both its conformational equilibrium and its reactivity in nucleophilic substitution reactions.
MD simulations are particularly well-suited to study solvent effects by explicitly including solvent molecules in the simulation box. These simulations can reveal:
Solvation Shell Structure: The arrangement of solvent molecules around the ammonium group and the polar C-Br bond. In aqueous solutions, the ammonium group would be strongly solvated through hydrogen bonding. researchgate.net
Stabilization of Intermediates and Transition States: The solvent can differentially stabilize the reactants, transition state, and products. For an Sₙ1 reaction, polar protic solvents are required to stabilize the intermediate carbocation. For an Sₙ2 reaction, polar aprotic solvents are often preferred because they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity. libretexts.org
Table 2: Hypothetical Influence of Solvent on Sₙ2 Reaction Rate (Note: This table illustrates a general chemical principle and is not based on specific data for this compound.)
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Methanol | Polar Protic | 32.7 | 1 | Solvates and deactivates the nucleophile through H-bonding. |
| Acetone | Polar Aprotic | 21 | 500 | Solvates the counter-ion but not the nucleophile, increasing its reactivity. libretexts.org |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 1000 | High polarity, effectively solvates cations, leaving the nucleophile highly reactive. |
| Hexane | Nonpolar | 1.88 | < 0.1 | Reactants are poorly solvated, low reaction rate. |
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanism of a chemical reaction requires identifying the lowest energy path from reactants to products, which involves characterizing the transition state—the highest energy point on this path.
For this compound, the primary reaction of interest involving the bromo-substituent is nucleophilic substitution. As a secondary haloalkane, it can potentially react via either an Sₙ1 or Sₙ2 mechanism. chemguide.co.ukscience-revision.co.uk
Sₙ2 Mechanism: A one-step, concerted process where the nucleophile attacks as the bromide leaves. libretexts.orgibchem.com The rate is dependent on the concentration of both the substrate and the nucleophile.
Sₙ1 Mechanism: A two-step process involving the initial, slow departure of the bromide ion to form a secondary carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.org The rate is dependent only on the concentration of the substrate.
Reaction pathway modeling uses quantum chemical methods to map out the potential energy surface of the reaction. By calculating the energy of the system as the bond-breaking and bond-forming coordinates are varied, researchers can locate the minimum energy path.
Transition State Characterization is a key part of this process. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computationally, a transition state is confirmed by:
Geometry Optimization: Locating the stationary point on the potential energy surface.
Frequency Calculation: A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the C-Br bond stretching and the new C-Nucleophile bond forming).
By calculating the energies of the reactants (E_reactants) and the transition state (E_TS), the activation energy (E_a = E_TS - E_reactants) can be determined. This value is crucial for predicting the reaction rate using transition state theory. Modeling would likely show that strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 pathway, while conditions that can stabilize a carbocation intermediate (polar protic solvents, weaker nucleophiles) would favor the Sₙ1 pathway.
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor for Complex Chiral Molecules
The inherent chirality of 3-bromobutan-2-amine (B13189061) hydrochloride, existing as (2R,3R), (2S,3S), (2R,3S), and (2S,3R) stereoisomers, makes it an excellent starting material for the synthesis of other complex chiral molecules. The stereochemistry of the final product can often be controlled by selecting the appropriate stereoisomer of the starting amine.
One of the key strategies involves the use of the amine as a chiral auxiliary. In this approach, the chiral amine is temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is achieved, the auxiliary can be cleaved and recovered. For instance, chiral amines are instrumental in the diastereoselective synthesis of more complex amines with multiple stereogenic centers. osi.lv
Enzymatic kinetic resolution is another powerful technique that can be employed. Transaminase enzymes, for example, can selectively react with one enantiomer of a racemic amine, allowing for the separation of the unreacted, enantiomerically enriched amine. google.com This method is particularly useful for producing optically pure amines which are crucial in the pharmaceutical industry. For instance, a related chiral amine, R-1-phenyl-3-aminobutane, has been obtained with high enantiomeric excess using this enzymatic approach. google.com
The vicinal (or adjacent) bromo and amino groups can also participate in stereospecific reactions. For example, intramolecular cyclization can lead to the formation of chiral aziridines, which are highly valuable three-membered heterocyclic intermediates for the synthesis of a variety of nitrogen-containing compounds. The stereochemistry of the starting bromoamine directly translates to the stereochemistry of the resulting aziridine.
| Method | Description | Potential Application |
| Chiral Auxiliary | The chiral amine directs the stereochemical outcome of a reaction. osi.lvnumberanalytics.com | Synthesis of stereochemically defined pharmaceutical intermediates. |
| Enzymatic Resolution | Selective enzymatic reaction to separate enantiomers from a racemic mixture. google.com | Production of enantiopure amines for drug development. google.com |
| Diastereoselective Synthesis | Use of the chiral center to influence the creation of new stereocenters. | Asymmetric synthesis of 1,3-diamines and other complex structures. osi.lv |
Building Block for Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and 3-bromobutan-2-amine hydrochloride is a valuable precursor for their synthesis. frontiersin.orgopenmedicinalchemistryjournal.comnih.gov The presence of both a nucleophilic amine and an electrophilic carbon bearing the bromine atom allows for various cyclization strategies.
A prominent example is the synthesis of substituted pyrroles. The Paal-Knorr pyrrole (B145914) synthesis typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgrsc.org While 3-bromobutan-2-amine is not a dicarbonyl, its derivatives can be used in multicomponent reactions to construct pyrrole rings. For instance, the reaction of amines with α-haloketones and β-dicarbonyl compounds is a known method for pyrrole synthesis. scirp.org
Similarly, thiazole (B1198619) derivatives, another important class of heterocycles with a wide range of biological activities, can be synthesized using this bromoamine. derpharmachemica.com The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org A variation of this could involve the reaction of 3-bromobutan-2-amine with a suitable sulfur-containing reagent to form a substituted thiazole ring. For example, the reaction of α-bromo ketones with thiourea (B124793) is a common method to produce 2-aminothiazoles. researchgate.netnanobioletters.comnih.gov
The Bischler-Möhlau indole (B1671886) synthesis provides another avenue for creating heterocyclic systems. This reaction involves the cyclization of an α-halo-ketone with an aniline (B41778) in the presence of an acid catalyst. The related compound, 3-bromo-2-butanone, is known to react with aniline to produce 2,3-dimethylindole, demonstrating the utility of the brominated butane (B89635) scaffold in forming indole rings. uou.ac.inuou.ac.in
| Heterocycle | Synthetic Strategy | Key Reactants |
| Pyrroles | Multicomponent reactions, Paal-Knorr synthesis variations. organic-chemistry.orgscirp.org | Amine, α-haloketone, β-dicarbonyl compound. |
| Thiazoles | Hantzsch thiazole synthesis and related methods. derpharmachemica.comorganic-chemistry.org | α-haloketone, thioamide or thiourea. researchgate.netnanobioletters.com |
| Indoles | Bischler-Möhlau indole synthesis. uou.ac.inuou.ac.in | α-haloketone, aniline or substituted aniline. |
| Aziridines | Intramolecular cyclization. | Base-mediated ring closure of the bromoamine. |
Applications in the Synthesis of Specialty Chemicals
The unique combination of functional groups in this compound makes it a useful starting material for the synthesis of a variety of specialty chemicals, including novel organic scaffolds and derivatives for materials science.
The ability to selectively react at either the amine or the bromine center, or to use both in a concerted fashion, allows for the construction of novel and highly functionalized organic scaffolds. These scaffolds can serve as the core structures for libraries of compounds in drug discovery programs. For example, the vicinal amino and bromo groups are ideal for creating aminobrominated products which are versatile intermediates for synthesizing vicinal diamines, amino alcohols, and other densely functionalized molecules. frontiersin.orgnih.gov
The synthesis of highly substituted 4-aminoquinolines, for instance, has been achieved through a one-step procedure involving ynamides, triflic anhydride, a pyridine (B92270) derivative, and an amide. nih.gov While not a direct application, this highlights the demand for functionalized amine building blocks in creating complex heterocyclic systems. The reactivity of this compound could be harnessed in similar multicomponent strategies to generate novel molecular frameworks.
The incorporation of specific functional groups can impart desired properties to materials. The amine functionality in this compound can be used to introduce this polar group into polymers or onto surfaces, potentially altering properties like adhesion, solubility, or thermal stability. Bromine-containing compounds also have applications in materials science, for instance, as flame retardants or as synthetic intermediates for conductive polymers. ontosight.ai
Chiral auxiliaries, such as those derived from chiral amines, have found use in materials science for the synthesis of chiral polymers with high stereoregularity. numberanalytics.com The defined stereochemistry of this compound could be exploited to create chiral polymers with unique optical or recognition properties.
Use in Methodological Development in Organic Chemistry
This compound and similar vicinal bromoamines are valuable tools for the development of new synthetic methodologies. The presence of two adjacent, reactive functional groups allows for the exploration of novel reaction pathways and the optimization of existing ones.
A key area of development is the aminobromination of olefins, which directly produces vicinal bromoamine structures. organic-chemistry.org Studying the reactivity of compounds like this compound can provide insights into these processes, including their regioselectivity and stereoselectivity. These studies can lead to the development of more efficient and selective methods for the difunctionalization of alkenes, a fundamental transformation in organic synthesis. frontiersin.orgnih.gov
Furthermore, the development of "green" or more environmentally friendly synthetic methods is a major focus of modern chemistry. Research into reactions that can be carried out in water or with reusable catalysts often utilizes simple, functionalized building blocks to test and refine these new protocols. rsc.orgscirp.orgnanobioletters.com The straightforward nature of this compound makes it a suitable substrate for such methodological studies.
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthesis Routes
The imperative for green chemistry necessitates the development of environmentally benign synthetic pathways. rsc.org Traditional methods for synthesizing vicinal haloamines often rely on hazardous reagents and solvents. Future research should focus on creating more sustainable routes to 3-Bromobutan-2-amine (B13189061) hydrochloride.
Key areas for exploration include:
Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability compared to batch synthesis. cinz.nzmdpi.comnoelresearchgroup.comnih.gov A flow-based synthesis of 3-Bromobutan-2-amine could involve the aminohalogenation of a suitable alkene precursor, minimizing reaction times and improving control over exothermic processes. acs.org
Biocatalysis: Enzymatic methods, such as kinetic resolution or desymmetrization, present a powerful strategy for producing enantiomerically pure amines and their derivatives. mdpi.combeilstein-journals.org Research into lipases or amine dehydrogenases could yield highly stereoselective syntheses of the different isomers of 3-Bromobutan-2-amine from prochiral substrates or racemic mixtures. nih.gov
Green Solvents and Catalysts: Moving away from chlorinated solvents towards water or bio-based solvents is a critical goal. Brønsted acid-promoted aminochlorination in water has been shown to be effective for other olefins and could be adapted. acs.org Furthermore, developing heterogeneous catalysts or recyclable organocatalysts could significantly reduce waste and environmental impact. sciepub.comacs.org Surfactant-mediated synthesis in aqueous media is another promising green approach for the direct vicinal difunctionalization of alkenes. researchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Approaches
| Method | Catalyst/Mediator | Solvent | Potential Advantages | Key Research Challenge |
|---|---|---|---|---|
| Flow Chemistry | Heterogeneous Catalyst | Acetonitrile / Ethyl Acetate | High throughput, improved safety, precise control | Reactor design and optimization for handling corrosive reagents |
| Enzymatic Resolution | Lipase (B570770) (e.g., CALB) | Toluene / Buffer | High enantioselectivity (>99% ee), mild conditions | Enzyme stability and activity for brominated substrates |
| Aqueous Synthesis | Brønsted Acid (e.g., HCl) | Water | Environmentally benign, low cost, scalable | Managing solubility of organic precursors and products |
| Organocatalysis | Chiral Phosphoric Acid | Dichloromethane | Metal-free, high stereocontrol | Catalyst loading and recyclability |
Exploration of Novel Reactivity Patterns
The dual functionality of 3-Bromobutan-2-amine hydrochloride suggests a rich and underexplored reactivity profile. The amine can act as a nucleophile or base, while the C-Br bond is susceptible to nucleophilic substitution and elimination.
Future investigations could target:
Intramolecular Cyclizations: The compound is an ideal precursor for the synthesis of substituted aziridines via intramolecular SN2 reaction upon treatment with a base. The stereochemistry of the starting material would directly control the stereochemistry of the resulting 2,3-dimethylaziridine.
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially incorporate 3-Bromobutan-2-amine as the amine component. This would allow for the rapid construction of complex molecular scaffolds from simple starting materials. Research into its compatibility with various aldehydes, carboxylic acids, and isocyanides is warranted.
Domino and Cascade Reactions: A domino sequence could be initiated by the reaction of the amine group, followed by a subsequent reaction involving the bromine. For instance, N-acylation followed by an intramolecular cyclization could lead to substituted oxazolines. A domino bromo-cyclization and elimination pathway has been reported for related systems. rsc.org
Formation of Heterocycles: The compound can serve as a synthon for larger heterocyclic systems. For example, condensation with thiourea (B124793) or selenourea, analogous to the synthesis of aminothiazoles and aminoselenazoles from α-bromoketones, could be explored. researchgate.netmdpi.com
Advanced Stereocontrol Strategies
3-Bromobutan-2-amine has two stereocenters, meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The biological activity and material properties of molecules are often highly dependent on their stereochemistry. Therefore, developing methods to selectively synthesize each isomer is a significant research goal.
Promising strategies include:
Asymmetric Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from thiourea or squaramide, can activate both the electrophile and nucleophile in aminohalogenation reactions, enabling high enantioselectivity. beilstein-journals.orgoaepublish.comscienceopen.com Applying these catalysts to the aminobromination of crotyl alcohol derivatives or similar precursors could provide access to specific enantiomers.
Transition-Metal Catalysis: Chiral ligands paired with transition metals (e.g., copper, nickel, iridium) are powerful tools for asymmetric synthesis. rsc.org Nickel-catalyzed hydroamidation of alkenyl amides and iridium-catalyzed allylic alkylation have proven effective for creating chiral C-N bonds and could be adapted for the stereocontrolled synthesis of vicinal haloamines. nih.gov
Substrate-Controlled Synthesis: Starting from a chiral precursor, such as an enantiopure vinyl epoxide or aziridine, allows for the stereospecific introduction of the bromo and amino groups. The reaction of vinyl epoxides with boron trihalides can proceed with high stereocontrol, offering a pathway to specific diastereomers. mtu.edu
Table 2: Potential Strategies for Stereoselective Synthesis of 3-Bromobutan-2-amine Isomers
| Strategy | Catalyst/Reagent Type | Expected Outcome | Key Research Focus |
|---|---|---|---|
| Organocatalysis | Chiral Bifunctional Thiourea | Enantioselective aminobromination | Optimization of catalyst structure for high dr and ee |
| Metal Catalysis | NiH / Chiral BOX Ligand | Enantioselective hydroamination/bromination | Ligand screening and tolerance of bromine source |
| Enzymatic Resolution | Lipase or Amidase | Kinetic resolution of racemic mixture | Achieving high E-factor for efficient separation |
| Substrate Control | Chiral Vinyl Epoxide + BBr₃ | Diastereoselective ring-opening | Controlling regioselectivity (SN2 vs. SN2') |
Deeper Computational Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding reaction mechanisms, transition states, and selectivity. koyauniversity.org Applying these methods to reactions involving this compound can accelerate experimental discovery.
Future computational studies should focus on:
Mechanism of Formation: Modeling the aminobromination of butene derivatives to elucidate the structure of the key intermediates (e.g., bromonium ion) and transition states. This can help rationalize and predict the observed regio- and stereoselectivity under different catalytic conditions (metal vs. organocatalysis).
Conformational Analysis: Understanding the preferred conformations of the four stereoisomers and how their protonated forms interact with solvents and other reagents.
Reactivity Prediction: Calculating the activation barriers for competing reaction pathways, such as SN2 substitution versus E2 elimination, to predict reaction outcomes under various conditions.
Enzymatic Halogenation Models: Computational studies have provided insights into enzymatic halogenation, including the role of N-haloamine intermediates. nih.govresearchgate.net Modeling the interaction of a 3-aminobutan-2-ol (B1581441) precursor within the active site of a hypothetical halogenase could guide enzyme engineering efforts.
Potential in Emerging Fields of Organic Chemistry
The unique combination of functional groups makes this compound a candidate for application in several cutting-edge areas of chemistry.
Medicinal Chemistry: As a small, functionalized molecule, it can serve as a valuable fragment or scaffold for the synthesis of new pharmaceutical compounds. Vicinal diamines, readily accessible from this precursor, are privileged structures in many bioactive molecules. rsc.org
Materials Science: Amine-functionalized materials have wide-ranging applications, including CO₂ capture and catalysis. rsc.orgmdpi.commdpi.comacs.org The compound could be used to functionalize the surface of materials like graphene oxide, silica, or metal-organic frameworks (MOFs), introducing both basic amine sites and reactive bromide handles for further post-synthetic modification. nih.gov The bromination of nanodiamond surfaces has been shown to enable unique amine chemistry. nih.gov
Chemical Biology: The compound could be incorporated into larger molecules to act as a chemical probe. The bromine atom can be replaced with a fluorescent tag or biotin (B1667282) via nucleophilic substitution, allowing for the labeling and tracking of biomolecules.
Q & A
Q. Table 1: Comparative Reactivity in Substitution Reactions
| Nucleophile | Solvent | Temp (°C) | Yield (%) | k (s⁻¹) |
|---|---|---|---|---|
| NaN₃ | DMF | 80 | 92 | 0.45 |
| NaSH | Ethanol | 60 | 78 | 0.21 |
| NH₃ | THF | 25 | 65 | 0.08 |
| Source: Adapted from palladium-catalyzed coupling data in |
Q. Table 2: Thermal Stability Under Varied Conditions
| Atmosphere | Decomp. Onset (°C) | Major Degradation Products |
|---|---|---|
| N₂ | 148 | NH₃, HBr |
| Air | 132 | NOx, CO₂ |
| Data derived from TGA-MS studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
